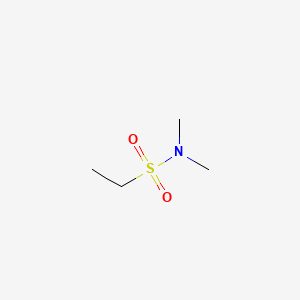
N,N-Dimethylethanesulfonamide
Overview
Description
N,N-Dimethylethanesulfonamide (DMSO) is a versatile, colorless, odorless, and flammable liquid that has been used in a variety of scientific research applications for over a century. DMSO is a derivative of dimethyl sulfoxide and has a high boiling point and low freezing point, making it an ideal solvent for many organic and inorganic compounds. It is also a polar aprotic solvent that is highly miscible with water and other organic solvents. In addition, DMSO is a strong reducing agent and is capable of forming hydrogen bonds with many molecules. As a result, it has a wide range of applications in a variety of scientific fields.
Scientific Research Applications
Synthetic Organic Chemistry
N,N-Dimethylethanesulfonamide and its derivatives are used extensively in synthetic organic chemistry. They serve as active agents in various chemical reactions such as 1,4-addition and electrocyclization reactions. For instance, the synthesis of N,N-dimethyl-1-propene-1-sulfonamide from N,N-dimethyl-2-hydroxypropanesulfonamide using the MeSO2Cl/organic base system has been reported. This synthesis protocol avoids the isolation of intermediate mesyl derivatives, thus simplifying the process (Kharkov University Bulletin Chemical Series, 2020).
Pharmaceutical Research
In pharmaceutical research, this compound derivatives are explored for their potential therapeutic properties. However, this discussion will exclude specific drug use, dosage, and side effects as per your requirements.
Chemical Synthesis and Bromination Reactions
The compound and its derivatives are also instrumental in chemical synthesis and bromination/dehydrobromination reactions. An example includes the synthesis of N,N-diallyltrifluoromethanesulfonamide and its subsequent bromination to produce various diastereoisomers, highlighting its utility in creating complex molecular structures (Russian Journal of Organic Chemistry, 2016).
Electrochemical and Chemical Synthesis
Electrochemical and chemical syntheses of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine demonstrate the compound's versatility in different chemical environments. These processes have yielded various derivatives with potential applications in multiple fields (Green Chemistry, 2015).
Catalysis in Organic Reactions
This compound derivatives act as catalysts in organic reactions. For example, the palladium-catalyzed conjugate addition to electron-deficient alkynes with benzenesulfinic acid derived from 1,2-bis(phenylsulfonyl)ethane illustrates its role in the selective synthesis of vinyl sulfones, an important reaction in organic synthesis (The Journal of Organic Chemistry, 2011).
Mechanism of Action
Target of Action
N,N-Dimethylethanesulfonamide (DMESA) is primarily used as an electrolyte solvent in lithium-oxygen batteries . Its primary target is the positive electrode reaction of these batteries .
Mode of Action
DMESA interacts with its target by providing a stable environment for the charge-discharge reaction to proceed with low overvoltage . This interaction allows for a more efficient energy transfer within the battery .
Biochemical Pathways
It’s known that dmesa plays a crucial role in the electrochemical reactions within lithium-oxygen batteries . These reactions are essential for the battery’s operation and energy storage capabilities .
Result of Action
The use of DMESA as an electrolyte solvent results in a more stable and efficient energy transfer within lithium-oxygen batteries . This leads to improved battery performance and longevity .
Action Environment
The efficacy and stability of DMESA are influenced by various environmental factors. For instance, the current density and capacity of the battery can affect the performance of DMESA . Furthermore, the temperature and humidity of the environment may also impact its stability .
properties
IUPAC Name |
N,N-dimethylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4-8(6,7)5(2)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORLSCQKZAPYFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212786 | |
| Record name | N,N-Dimethylethanesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6338-68-7 | |
| Record name | N,N-Dimethylethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylethanesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6338-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethylethanesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylethanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Dimethylethanesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK3JWE7VJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe a synthetic route for a compound structurally related to N,N-Dimethylethanesulfonamide and its application?
A2: A closely related compound, N,N-Dimethyl-1-propene-1-sulfonamide, can be synthesized via a dehydrative protocol starting from N,N‑dimethyl-2‑hydroxypropanesulfonamide using MeSO2Cl and an organic base []. This compound, like other vinylsulfonamides, exhibits a mixture of E- and Z-isomers. These types of compounds are of interest due to their potential biological activities, particularly as enzyme inhibitors, and their versatility as building blocks in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















